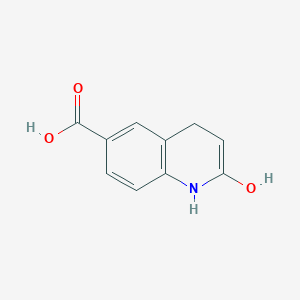

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJXETJEQGYNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(NC2=C1C=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Optimization

The synthesis begins with 4-aminobenzoic acid, which undergoes cyclization with diethyl malonate under microwave irradiation to form 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (intermediate 3 ). Key steps include:

-

Cyclization : Microwave-assisted condensation of 4-aminobenzoic acid with diethyl malonate in ethanol/water (1:1) at 120°C for 30 minutes.

-

Diazo Coupling : The intermediate is coupled with a diazo salt derived from 4-nitro-2,5-dichloroaniline in HCl/NaNO₂ at 5°C, yielding the final product after crystallization.

Table 1: Reaction Conditions and Yields for Microwave-Assisted Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Diethyl malonate, H₂O/EtOH (1:1), microwave | 120°C | 30 min | 72% |

| Diazo Coupling | 4-Nitro-2,5-dichloroaniline, HCl, NaNO₂ | 5°C | 12 hr | 64% |

Analytical Validation

The product was characterized by:

This method prioritizes rapid cyclization via microwave irradiation but requires stringent pH control during diazo coupling to avoid byproducts.

Multi-Step Synthesis from Isatin

Synthetic Sequence and Scalability

A patent-published route (CN102924374B) outlines a five-step synthesis starting from isatin:

-

Condensation : Isatin reacts with acetone in basic aqueous conditions (NaOH, 25–35°C) to form 2-toluquinoline-4-carboxylic acid (99% yield).

-

Addition : Reaction with phenyl aldehyde at 100°C yields 2-vinyl-4-quinoline carboxylic acid monohydrate (85% yield).

-

Dehydration : Treatment with diacetyl oxide at 120°C removes water, forming 2-vinyl-4-quinoline carboxylic acid.

-

Oxidation : Potassium permanganate oxidizes the vinyl group to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid.

-

Decarboxylation : Heating with m-xylene removes the C2 carboxyl group, producing 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.

Table 2: Reaction Conditions and Yields for Isatin-Based Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Acetone, NaOH, H₂O | 25–35°C | 10 hr | 99% |

| Addition | Phenyl aldehyde | 100°C | 3 hr | 85% |

| Dehydration | Diacetyl oxide | 120°C | 6 hr | 89% |

| Oxidation | KMnO₄, NaOH | 40°C | 6 hr | 78% |

| Decarboxylation | m-Xylene, reflux | 140°C | 4 hr | 91% |

Structural Confirmation

Critical analytical data from the patent include:

-

¹H-NMR (DMSO-d₆) : δ 8.127 (1H, ddd, J = 7.256 Hz), 2.587 ppm (3H, s, CH₃).

-

IR Spectroscopy : 3345 cm⁻¹ (O-H stretch), 965 cm⁻¹ (C=C trans).

This method achieves higher overall yields (91% final step) but involves laborious purification between steps.

Comparative Analysis of Methodologies

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid exhibit notable antimicrobial properties. For instance, a study evaluated a series of quinoline derivatives for their antibacterial activities, revealing that certain compounds showed effective inhibition against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) indicated that modifications to the quinoline core could enhance antibacterial efficacy .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A series of N'-arylidene derivatives derived from this compound were synthesized and tested for their ability to inhibit HIV integrase activity. While some compounds displayed moderate activity, further structural optimization is necessary to enhance their efficacy .

Herbicidal Properties

The compound has been studied for its potential use as a herbicide. Research involving photosynthesis-inhibiting activity demonstrated that certain derivatives could effectively disrupt electron transport in chloroplasts, suggesting their utility in agricultural pest management .

Fungicidal Activity

In addition to herbicidal applications, some derivatives have shown promising fungicidal activity against various fungal pathogens. The antifungal activity was assessed using in vitro screening methods, revealing that modifications to the quinoline structure could lead to enhanced antifungal properties .

Inhibition of Hepatitis B Virus

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Hepatitis B virus replication. Molecular docking simulations indicated that these compounds could effectively bind to viral targets, thereby inhibiting replication processes .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of quinoline derivatives, including this compound. Preliminary studies suggest that these compounds may inhibit pathways associated with neurodegenerative diseases by modulating oxidative stress and inflammatory responses .

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The quinoline scaffold is highly modular, allowing substitutions that significantly alter properties. Key analogs include:

Key Observations:

- Amino vs. Hydroxyl Groups: The amino group in 6-amino-4-hydroxyquinoline-2-carboxylic acid may improve solubility in polar solvents compared to the hydroxyl-substituted target compound, which could exhibit stronger hydrogen-bonding interactions.

- Lipophilicity Trends: Alkyl or aromatic substituents (e.g., 4-pentylphenyl in ) increase logP values, favoring membrane permeability but reducing aqueous solubility.

Stability and Commercial Availability

- Discontinued Products: Certain derivatives, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , are listed as discontinued, possibly due to synthesis challenges or instability. This underscores the need for robust stabilization strategies for the target compound.

Biological Activity

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid (also known as 2-Hydroxyquinoline-6-carboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against multiple bacterial strains, demonstrating promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound influences several signaling pathways, including those related to apoptosis and cell proliferation, thereby enhancing its anticancer effects .

Study on Antifungal Activity

A comprehensive study assessed the antifungal activity of various derivatives of this compound against eight fungal strains using the broth microdilution method. The results indicated that certain modifications to the structure improved antifungal potency significantly:

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| Compound A | Aspergillus niger | 32 µg/mL |

| Compound B | Candida glabrata | 16 µg/mL |

This study highlights the importance of structural modifications in enhancing biological activity .

Clinical Implications

The potential clinical applications of this compound are being investigated in preclinical models. Its ability to selectively target cancer cells while sparing normal cells presents a significant advantage in cancer therapy.

Q & A

Q. Q1. What are the established synthetic routes for 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid, and what analytical techniques validate its purity?

A1. The compound is typically synthesized via cyclization reactions using precursors such as substituted anilines and β-ketoesters. A common approach involves the Pfitzinger reaction, where isatin derivatives react with ketones to form quinoline cores . Post-synthesis, purity is validated using:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Nuclear magnetic resonance (NMR) : and spectra confirm substituent positions (e.g., hydroxyl at C2, carboxylic acid at C6) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.19 for CHNO) ensure correct molecular weight .

Advanced Synthesis: Optimization and Byproduct Analysis

Q. Q2. How can reaction conditions be optimized to minimize byproducts like 6-methoxyquinoline-4-carboxylic acid derivatives?

A2. Byproducts often arise from incomplete deprotection of methoxy groups or oxidation side reactions. Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., InCl) to enhance regioselectivity .

- Temperature control : Maintain ≤80°C to prevent decarboxylation.

- Reaction monitoring : Real-time FT-IR tracks carbonyl group formation (1700–1750 cm) to halt reactions at optimal conversion .

Basic Biological Activity Screening

Q. Q3. What standard assays evaluate the antimicrobial potential of this compound?

A3. Protocols include:

- Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against E. coli and S. aureus.

- Time-kill kinetics to assess bacteriostatic vs. bactericidal effects.

- Cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out nonspecific toxicity .

Advanced Mechanistic Studies

Q. Q4. How can researchers investigate the compound’s interaction with bacterial DNA gyrase?

A4. Advanced methodologies include:

- Molecular docking (AutoDock Vina) using the gyrase ATP-binding domain (PDB: 1KZN) to predict binding modes.

- Surface plasmon resonance (SPR) to quantify binding affinity ().

- Fluorescence quenching assays with ethidium bromide to confirm intercalation .

Stability and Degradation Under Physiological Conditions

Q. Q5. What factors influence the compound’s stability in aqueous buffers, and how are degradation products characterized?

A5. Stability is pH-dependent:

- Acidic conditions (pH <3) : Protonation of the carboxylic acid group reduces solubility, accelerating precipitation.

- Alkaline conditions (pH >9) : Hydroxyl group deprotonation may lead to oxidative ring opening.

- LC-MS/MS identifies degradation products (e.g., quinoline-6-carboxylic acid via decarboxylation) .

Structural-Activity Relationship (SAR) Studies

Q. Q6. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) impact biological activity?

A6. Key findings from SAR:

- C2 hydroxyl : Critical for hydrogen bonding with target enzymes (e.g., topoisomerase IV).

- C6 carboxylic acid : Enhances water solubility but may reduce membrane permeability.

- Methoxy at C8 : Introduced via Suzuki coupling, improves lipophilicity and MIC values by 4-fold .

Resolving Data Contradictions in Literature

Q. Q7. How can discrepancies in reported MIC values against P. aeruginosa be addressed?

A7. Contradictions may arise from:

- Strain variability : Use standardized ATCC strains.

- Assay conditions : Control cation-adjusted Mueller-Hinton broth pH (7.3 ± 0.1).

- Compound purity : Validate via HPLC (>98% purity) to exclude confounding byproducts .

Computational Modeling for Reactivity Prediction

Q. Q8. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

A8. Methods include:

- Density functional theory (DFT) : Calculates Fukui indices to identify electrophilic sites (e.g., C4 for substitution).

- Molecular dynamics (MD) simulations : Model solvation effects in DMSO/water mixtures.

- ADMET prediction (SwissADME) to optimize pharmacokinetic properties .

Advanced Analytical Method Development

Q. Q9. How can NMR spectral overlaps (e.g., aromatic protons) be resolved for accurate structural assignment?

A9. Strategies involve:

- 2D NMR techniques : HSQC and HMBC correlate - couplings to assign quinoline ring protons.

- Deuterated solvents : DMSO-d shifts hydroxyl protons downfield (δ 10–12 ppm) for clearer resolution .

Degradation Pathway Elucidation

Q. Q10. What advanced techniques characterize photodegradation pathways under UV light?

A10. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.